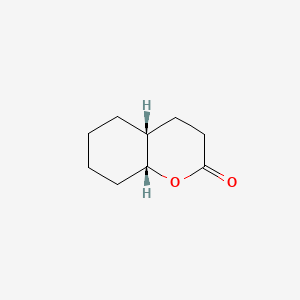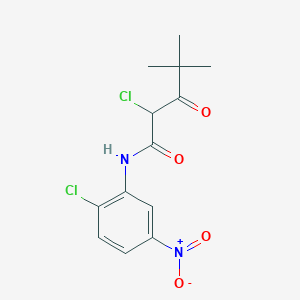
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloro and nitro functional groups attached to a phenyl ring, along with a dimethyl-oxopentanamide moiety.
準備方法
The synthesis of 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, a chlorinated benzene derivative, undergoes nitration to introduce the nitro group.
Amidation: The nitrated compound is then reacted with a suitable amine to form the amide linkage.
Chlorination: The final step involves chlorination to introduce the chloro groups at the desired positions.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.
類似化合物との比較
Similar compounds to 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide include:
2-chloro-N-(2-chloro-5-nitrophenyl)acetamide: This compound has a similar structure but with an acetamide moiety instead of a dimethyl-oxopentanamide.
2-chloro-N-(4-chloro-2-nitrophenyl)-5-nitrobenzamide: This compound has additional nitro groups and a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethyl-oxopentanamide moiety, which may confer distinct chemical and biological properties.
特性
CAS番号 |
72628-63-8 |
|---|---|
分子式 |
C13H14Cl2N2O4 |
分子量 |
333.16 g/mol |
IUPAC名 |
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-13(2,3)11(18)10(15)12(19)16-9-6-7(17(20)21)4-5-8(9)14/h4-6,10H,1-3H3,(H,16,19) |
InChIキー |
FKMFWSKVTINOIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11942819.png)
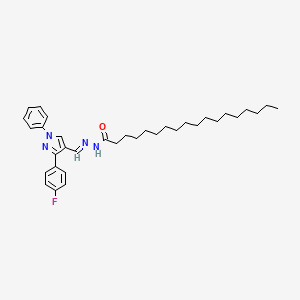
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)


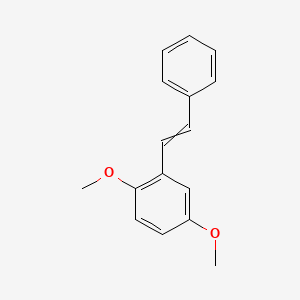


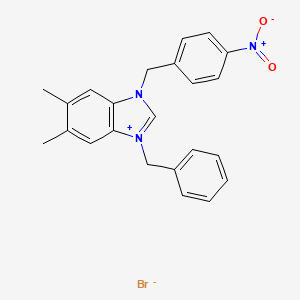
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)


